AM7499 is derived from a series of chemical modifications aimed at enhancing receptor selectivity and efficacy. It falls under the category of small molecule pharmaceuticals, specifically designed to interact with neurotransmitter receptors in the brain. The classification of AM7499 can be further detailed based on its mechanism of action and target specificity within the central nervous system.
The synthesis of AM7499 typically involves multiple steps, including:
Technical details regarding the specific reaction conditions (temperature, solvent choice, reaction time) are critical for achieving optimal yields and purity levels.
AM7499 features a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is typically represented as C_xH_yN_zO_w, where x, y, z, and w are integers representing the number of each atom in the molecule.
AM7499 participates in various chemical reactions that can be explored for its reactivity profile:
The mechanism of action for AM7499 involves its interaction with neurotransmitter receptors in the brain:
The physical properties of AM7499 include:
Chemical properties might encompass pH stability, reactivity with other chemical agents, and potential interactions with biological macromolecules.
AM7499 has several promising applications in scientific research:
The pursuit of therapeutically viable cannabinoids has been hampered by challenges including prolonged psychoactive effects and suboptimal pharmacokinetic profiles. AM7499 emerged as a strategic solution within the framework of controlled-deactivation cannabinoid design, representing a significant advancement in cannabinoid pharmacology. This C9/C11-hydroxy-substituted compound exemplifies how rational structural modifications can yield potent cannabinoid agonists with refined duration of action. Its development marks a pivotal transition from first-generation plant-derived cannabinoids toward precision-engineered ligands with predictable metabolic inactivation pathways.
The conceptual foundation for AM7499 lies in decades of cannabinoid research. Early pharmacological investigations in the 1940s-1960s established structure-activity relationships, demonstrating that minor structural variations significantly altered cannabinoid effects [1]. The isolation and structural elucidation of Δ9-THC by Mechoulam and Gaoni in 1964 provided the essential chemical template for synthetic exploration [5] [7]. By the late 20th century, researchers recognized two key limitations of classical cannabinoids: their lipophilicity-driven depot effect (causing prolonged residence in adipose tissue) and the absence of defined metabolic inactivation pathways [3]. The "soft drug" concept, introduced by Bodor and subsequently applied to cannabinoids, proposed designing molecules with predictable metabolic deactivation sites [3]. This approach gained urgency following the failure of rimonabant (a CB1 antagonist) due to psychiatric side effects, highlighting the need for cannabinoids with precisely controlled durations of action [5].
Table 1: Evolution of Cannabinoid Design Strategies
Era | Design Approach | Representative Compounds | Key Limitations |
---|---|---|---|
Pre-1960s | Plant-derived extracts | Crude cannabis preparations | Variable composition, unpredictable effects |
1960s-1990s | Isolated natural cannabinoids | Δ9-THC, CBD | Psychoactive side effects (THC), long duration |
1990s-2000s | Synthetic analogues | CP-55,940, WIN-55,212 | High abuse potential, prolonged action |
2000s-present | Controlled-deactivation designs | AM7499, AM2389 | Requires precise metabolic tuning |
AM7499 addresses two fundamental pharmacological challenges simultaneously through its innovative design. First, the depot effect observed with highly lipophilic cannabinoids like Δ9-THC results from extensive sequestration in adipose tissue followed by slow release into circulation, causing prolonged pharmacological action that complicates dosing predictability [3]. Second, classical cannabinoids undergo complex oxidative metabolism producing active metabolites (e.g., 11-OH-THC) that contribute to both therapeutic and adverse effects [1]. AM7499 incorporates strategically positioned metabolically labile esters designed for rapid hydrolysis by plasma esterases to inactive carboxylic acid metabolites (4b), bypassing the production of psychoactive intermediates [3]. Additionally, the introduction of C9/C11 hydroxy groups enhances polarity, reducing the log P value and consequently minimizing adipose tissue sequestration. This dual approach—enzymatic deactivation coupled with reduced depot potential—represented a paradigm shift in cannabinoid design aimed at achieving rapid onset with abbreviated duration [3].
AM7499 (butyl-2-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-3-yl]-2-methylpropanoate) belongs to the hexahydrocannabinol (HHC) class distinguished by its saturated C-ring [3]. Its defining structural features include: 1) A C9-hydroxymethyl group enhancing polarity and potentially influencing receptor interaction; 2) A C11-hydroxy substituent replacing the traditional pentyl side chain attachment; 3) A seven-atom side chain terminating in a gem-dimethyl substituted butyl ester moiety serving as the designed "soft spot" for enzymatic hydrolysis [3]. This configuration yields a molecule with exceptional CB1 receptor affinity (Ki = 2.4 nM at rat CB1) and high potency in functional assays, while maintaining susceptibility to rapid deactivation [3]. The strategic positioning of polar hydroxy groups significantly reduces lipophilicity compared to classical cannabinoids, addressing the depot effect while preserving the critical pharmacophore elements necessary for receptor engagement.
Table 2: Structural and Pharmacokinetic Properties of AM7499 vs. Reference Cannabinoids
Property | AM7499 | Δ9-THC | 11-OH-Δ8-THC-DMH (3g) |
---|---|---|---|
Core Structure | Hexahydrocannabinol (HHC) | Δ9-Tetrahydrocannabinol | Hydroxy-Δ8-tetrahydrocannabinol |
C9 Modification | Hydroxymethyl | Methyl | Methyl |
C11 Modification | Hydroxy + ester side chain | Pentyl chain | Hydroxy + dimethylheptyl chain |
Metabolic "Soft Spot" | 2',3'-ester group | None | None |
Mouse Plasma t½ | 3.1 minutes | >60 minutes | Not determined |
Rat Plasma t½ | 39.2 minutes | >120 minutes | Not determined |
Log P (Predicted) | Moderate reduction | High | Very high |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7